molecular formula C5H10N2O4 B10760743 Xylose-derived lactam oxime

Xylose-derived lactam oxime

Cat. No.: B10760743
M. Wt: 162.14 g/mol
InChI Key: JDBSITHMKSTORG-FLRLBIABSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The classical method of synthesizing oximes involves the treatment of hydroxylamine with aldehydes or ketones . For Xylose-Derived Lactam Oxime, the synthesis can be achieved through the reduction of nitroalkenes, which is a useful method to generate both aldoximes and ketoximes .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Xylose-Derived Lactam Oxime undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles such as amines or alcohols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxime derivatives, while reduction may produce amines or hydroxylamines.

Scientific Research Applications

Xylose-Derived Lactam Oxime has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use as a drug or drug precursor, particularly in the treatment of bacterial infections.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of Xylose-Derived Lactam Oxime involves its interaction with specific molecular targets and pathways. For instance, oximes are known to reactivate the enzyme acetylcholinesterase, which is inhibited by organophosphate compounds . This reactivation is achieved through the formation of a covalent bond between the oxime and the phosphorylated enzyme, leading to the restoration of enzyme activity.

Comparison with Similar Compounds

    Pralidoxime: An oxime used as an antidote for organophosphate poisoning.

    Obidoxime: Another oxime-based antidote with similar applications.

    HI-6: A potent oxime reactivator used in the treatment of nerve agent poisoning.

    Trimedoxime: An oxime with applications in medicinal chemistry.

    Methoxime: An oxime derivative with potential pharmacological applications.

Uniqueness: Xylose-Derived Lactam Oxime is unique due to its specific structural features and its derivation from xylose

Properties

Molecular Formula

C5H10N2O4

Molecular Weight

162.14 g/mol

IUPAC Name

(3R,4S,5S)-6-(hydroxyamino)-2,3,4,5-tetrahydropyridine-3,4,5-triol

InChI

InChI=1S/C5H10N2O4/c8-2-1-6-5(7-11)4(10)3(2)9/h2-4,8-11H,1H2,(H,6,7)/t2-,3+,4-/m1/s1

InChI Key

JDBSITHMKSTORG-FLRLBIABSA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H](C(=N1)NO)O)O)O

Canonical SMILES

C1C(C(C(C(=N1)NO)O)O)O

Origin of Product

United States

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